N-乙基-N-(5-甲酰基呋喃-2-基甲基)-甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

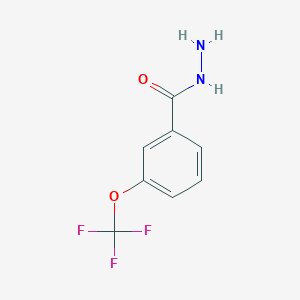

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is a compound that can be inferred to have a structure based on a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is likely to be synthesized from furan derivatives and involves the introduction of a methanesulfonamide group. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties can be extrapolated from related research on furan derivatives and methanesulfonamide compounds.

Synthesis Analysis

The synthesis of furylmethane derivatives, which are structurally related to N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide, can be achieved using a two-phase reaction system. This system utilizes an acidic aqueous phase containing -SO3H functionalized ionic liquids and a furan phase. The ionic liquids with alkyl chain linkers show more effectiveness and acidity, which enhances the yield of the condensation products. The best activity was observed with an imidazolium-based butylsulfonic acid ionic liquid, achieving a yield of up to 84% .

Molecular Structure Analysis

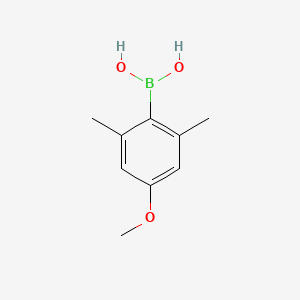

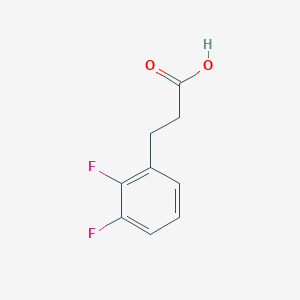

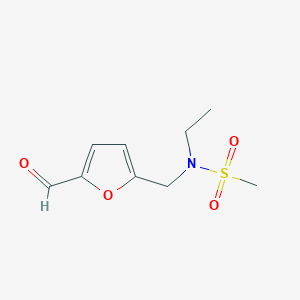

The molecular structure of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide would include a furan ring, an ethyl group, a formyl group, and a methanesulfonamide moiety. The furan ring provides aromaticity, while the formyl group is a reactive aldehyde that can participate in further chemical reactions. The methanesulfonamide group is a good leaving group in nucleophilic substitution reactions and can also provide solubility in water due to its polar nature.

Chemical Reactions Analysis

Compounds similar to N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide can undergo various chemical reactions. For instance, the formyl group can react with nucleophiles in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The methanesulfonamide group can be involved in reactions with nucleophiles where it acts as a leaving group, leading to the formation of new sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide would be influenced by its functional groups. The furan ring contributes to the compound's aromatic character, while the formyl group can increase reactivity. The methanesulfonamide group is likely to enhance the solubility in polar solvents due to its polar nature. The compound's boiling point, melting point, and solubility would be determined by the interplay of these functional groups and the overall molecular structure.

Relevant Case Studies

While there are no direct case studies on N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide, related research on methanesulfonamide compounds provides insight into their biological activity. For example, N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a potent agonist at alpha 1-adrenoceptors, indicating that methanesulfonamide derivatives can have significant pharmacological effects . Additionally, the impact of ethyl methanesulfonate on maize seedlings demonstrates that methanesulfonate compounds can influence growth and RNA synthesis, suggesting potential applications in agriculture and mutagenesis studies .

科学研究应用

催化应用

研究表明,甲磺酰胺的衍生物,包括那些带有呋喃-2-基甲基基团的衍生物,在催化中起着至关重要的作用。例如,在酮的无碱转移氢化中使用 Cp*Ir(吡啶磺酰胺)Cl 预催化剂突出了磺酰胺衍生物在温和条件下催化中的用途,无需碱性添加剂或卤化物萃取剂,在转移氢化过程中表现出高活性 (Ruff 等人,2016)。

分子结构和超分子化学

对甲磺酰胺的 N-(2-(吡啶-2-基)乙基)衍生物的分子和超分子结构的研究揭示了它们的构象和氢键模式的见解。这些研究提供了对这些化合物如何在分子水平相互作用的基本理解,这对于它们在各种化学反应和材料科学中的应用至关重要 (Jacobs 等人,2013)。

材料科学和合成

磺酰胺衍生物,包括与本化合物相关的衍生物,因其在材料科学中的潜力而受到探索,特别是在新材料的合成中。例如,开发了一种用于在 -SO3H 官能化离子液体上清洁高产率合成呋喃甲烷衍生物的两相体系,展示了磺酰胺衍生物在促进高效化学反应中的多功能性 (Shinde 和 Rode,2017)。

未来方向

属性

IUPAC Name |

N-ethyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-3-10(15(2,12)13)6-8-4-5-9(7-11)14-8/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCGMLSKJLPIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(O1)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

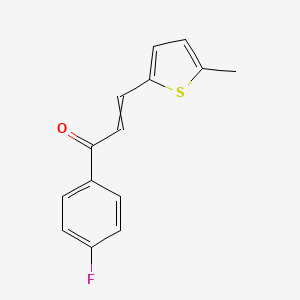

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)